molecular formula C61H86N18O13S2 B1592916 3-[22-Acetamido-4-[[6-amino-1-[2-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]carbamoyl]-13-benzyl-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricos-19-yl]propanoic acid CAS No. 91050-39-4

3-[22-Acetamido-4-[[6-amino-1-[2-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]carbamoyl]-13-benzyl-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricos-19-yl]propanoic acid

Cat. No.: B1592916
CAS No.: 91050-39-4
M. Wt: 1343.6 g/mol
InChI Key: YJLHIGSOJAOBEV-UHFFFAOYSA-N
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Description

This compound is a highly complex macrocyclic molecule featuring a 23-membered ring system with integrated sulfur (dithia) and nitrogen (hexaaza) atoms. Key structural elements include:

  • Aromatic substituents: Benzyl, imidazol-5-ylmethyl, and indol-3-ylmethyl groups, which may facilitate interactions with biological targets via π-π stacking or hydrophobic interactions.

Properties

IUPAC Name

3-[22-acetamido-4-[[6-amino-1-[2-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]carbamoyl]-13-benzyl-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricos-19-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H86N18O13S2/c1-33(2)50(51(63)83)78-59(91)48-19-12-24-79(48)60(92)42(17-9-10-22-62)73-58(90)47-31-94-93-30-46(70-34(3)80)57(89)72-41(20-21-49(81)82)53(85)76-45(27-37-29-66-32-69-37)56(88)74-43(25-35-13-5-4-6-14-35)54(86)71-40(18-11-23-67-61(64)65)52(84)75-44(55(87)77-47)26-36-28-68-39-16-8-7-15-38(36)39/h4-8,13-16,28-29,32-33,40-48,50,68H,9-12,17-27,30-31,62H2,1-3H3,(H2,63,83)(H,66,69)(H,70,80)(H,71,86)(H,72,89)(H,73,90)(H,74,88)(H,75,84)(H,76,85)(H,77,87)(H,78,91)(H,81,82)(H4,64,65,67)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLHIGSOJAOBEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)CC5=CC=CC=C5)CC6=CN=CN6)CCC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H86N18O13S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648689
Record name N~2~-{22-Acetamido-13-benzyl-19-(2-carboxyethyl)-10-{3-[(diaminomethylidene)amino]propyl}-16-[(1H-imidazol-5-yl)methyl]-7-[(1H-indol-3-yl)methyl]-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexaazacyclotricosane-4-carbonyl}lysylprolylvalinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1343.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91050-39-4
Record name N~2~-{22-Acetamido-13-benzyl-19-(2-carboxyethyl)-10-{3-[(diaminomethylidene)amino]propyl}-16-[(1H-imidazol-5-yl)methyl]-7-[(1H-indol-3-yl)methyl]-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexaazacyclotricosane-4-carbonyl}lysylprolylvalinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Chemical Structure and Properties

The compound features a highly intricate structure that includes multiple functional groups such as amides, imidazoles, and indoles. These groups are known for their diverse biological activities. The presence of a hexaoxo framework and various nitrogen-containing moieties suggests potential interactions with biological targets.

Table 1: Structural Components

Component TypeDescription
AcetamidoEnhances solubility and bioavailability
ImidazolePotential for metal ion coordination
IndoleKnown for anti-cancer properties
HexaoxoMay interact with nucleophiles in biological systems

Anticancer Activity

The indole and imidazole components are often associated with anticancer properties. Indole derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and modulation of signaling pathways involved in tumor growth . The complex structure of this compound could enhance its efficacy against specific cancer types.

Enzyme Inhibition

Given the presence of multiple amide functionalities, the compound may act as an enzyme inhibitor. Compounds with similar structures have been reported to inhibit prolyl hydroxylase domain (PHD) enzymes, which play a crucial role in oxygen sensing and regulation of hypoxia-inducible factors (HIFs) . This inhibition can lead to increased expression of genes involved in angiogenesis and metabolic adaptation under hypoxic conditions.

Study 1: Antiviral Activity

A study demonstrated that structurally related compounds inhibited respiratory syncytial virus (RSV) fusion with host cell membranes. The mechanism involved altering the dihedral angle between the scaffold and amide bond to enhance binding affinity .

Study 2: Anticancer Effects

In vitro studies on indole derivatives revealed significant cytotoxic effects against various cancer cell lines. These studies highlighted the importance of structural modifications in enhancing anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Macrocyclic Peptides and Heterocycles

The compound shares structural parallels with synthetic macrocycles and marine-derived heterocycles:

Feature Target Compound Comparable Compounds Evidence
Ring Size 23-membered (1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane) 16–24-membered macrocycles (e.g., cyclodepsipeptides from marine actinomycetes)
Sulfur Content Two sulfur atoms in dithia bridge Sulfur-containing marine sponge extracts (e.g., thiazole derivatives with antibiotic properties)
Bioactivity Hypothesized enzyme inhibition due to amide density Pyrazole-triazine hybrids (e.g., ’s antimicrobial compounds)

Functional Group Analysis

  • Indolylmethyl and Imidazolylmethyl Groups : These moieties are structurally analogous to tryptophan-derived alkaloids and histidine-containing peptides, which often participate in receptor binding .
  • Diamidinopropyl Side Chain: Similar to arginine-rich motifs in cell-penetrating peptides, enhancing cellular uptake .

Research Findings and Hypotheses

Potential Bioactivities

  • Antimicrobial Activity : Heterocyclic systems with imidazole and indole groups (e.g., ’s pyridine-triazole hybrids) show inhibition against Gram-positive bacteria .
  • Enzyme Inhibition: The diamidinopropyl group may mimic guanidinium motifs in trypsin-like protease inhibitors .
  • Solubility Profile : Polar side chains suggest solubility in aqueous buffers, while aromatic groups could enable n-hexane extraction for purification .

Analytical Challenges

  • Structural Confirmation : Solid-state NMR (as applied to T-2 toxin in ) would be critical for verifying hydrogen-bonding networks and macrocycle conformation .
  • LC/MS Profiling: Prioritization of synthetic intermediates could follow marine actinomycete metabolite screening strategies .

Data Table: Hypothetical Comparative Properties

Property Target Compound Pyrazole-Triazine Hybrids () Marine Cyclodepsipeptides ()
Molecular Weight ~1,500–1,800 Da 300–500 Da 800–1,200 Da
Key Functional Groups Amides, dithia, imidazole, indole Triazine, thiadiazole, pyridine Depsipeptide bonds, halogenated aromatics
Bioactivity Hypothesized enzyme inhibition Antimicrobial (Gram-positive bacteria) Anticancer, antifungal
Solubility Polar solvents (water, DMSO) Moderate (DCM, methanol) Lipophilic (ethyl acetate)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[22-Acetamido-4-[[6-amino-1-[2-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]carbamoyl]-13-benzyl-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricos-19-yl]propanoic acid
Reactant of Route 2
3-[22-Acetamido-4-[[6-amino-1-[2-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]carbamoyl]-13-benzyl-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricos-19-yl]propanoic acid

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